6-(3-Fluorobenzyl)nicotinic acid
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Overview
Description
6-(3-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a fluorobenzyl group attached to the sixth position of the nicotinic acid ring. The presence of the fluorine atom in the benzyl group imparts unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluorobenzyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(3-Fluorobenzyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6-(3-Fluorobenzyl)nicotinic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to redox reactions, lipid metabolism, and cellular signaling
Comparison with Similar Compounds
Nicotinic Acid:
Trigonelline: Another nicotinic acid derivative, known for its occurrence in coffee and its potential health benefits.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid: A derivative with different substituents, used in various chemical applications.
Uniqueness: 6-(3-Fluorobenzyl)nicotinic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity .
Biological Activity
6-(3-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This compound features a fluorobenzyl group at the 6-position of the pyridine ring, which may influence its biological interactions and efficacy. This article reviews the current understanding of its biological activity, including antimicrobial, antitumor, and neuroprotective properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₁FNO₂
- Molecular Weight : 233.23 g/mol
- IUPAC Name : 6-(3-Fluorobenzyl)pyridine-3-carboxylic acid
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.6 μg/mL |
Escherichia coli | 31.2 μg/mL |
Pseudomonas aeruginosa | 62.5 μg/mL |
The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, similar to other known antibiotics .
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. In cellular assays, it has demonstrated the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10.5 |
HeLa | 12.3 |
The compound's antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise molecular pathways involved .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells.
In a study involving transgenic mice models, treatment with this compound resulted in:
- Reduction in Amyloid Plaques : A significant decrease in plaque formation was observed.
- Improvement in Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities.
These findings suggest potential applications in developing therapies for Alzheimer's disease and other neurodegenerative conditions .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various derivatives of nicotinic acid, including this compound. The results showed that this compound had a broader spectrum of activity compared to its parent compound, highlighting the importance of structural modifications in enhancing biological activity .
- Cancer Research : In a comparative analysis of several nicotinic acid derivatives against cancer cell lines, this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a lead compound for further development .
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-11-3-1-2-9(6-11)7-12-5-4-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17) |
InChI Key |
SCCCGLFFJPULHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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